2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound known for its versatile applications across various scientific fields. Its structure comprises dichlorobenzohydrazide linked with a pyrazolo[3,4-d]pyrimidine moiety substituted with a chlorophenyl group, providing it with unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multistep reactions starting from readily available precursors:
Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Step 2: Substitution reactions on the pyrimidine ring to introduce the chlorophenyl group.
Step 3: The final coupling with 2,4-dichlorobenzohydrazide under controlled conditions to form the target compound.
Reaction conditions often require acidic or basic environments, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrially, this compound can be synthesized using batch or continuous flow reactors, ensuring efficient scalability. Key factors include:
Optimized reaction conditions to maximize yield.
Purification processes such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: It can also be reduced under suitable conditions, affecting the pyrazolo[3,4-d]pyrimidine ring or chlorophenyl groups.
Substitution: The presence of chlorine atoms enables nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation Products: Various hydroxylated or ketonic derivatives.
Reduction Products: Hydrogenated forms of the original compound.
Substitution Products: Halogenated derivatives or compounds with different substituents in place of chlorine.
Scientific Research Applications
2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide finds extensive use in:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its interaction with various biological targets.
Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzymatic activities, or interference with nucleic acid functions.
Comparison with Similar Compounds
2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
2,4-dichloro-N'-(1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
These analogs differ in their substituents, impacting their reactivity and biological activity.
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Properties
IUPAC Name |
2,4-dichloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N6O/c19-10-2-1-3-12(6-10)27-17-14(8-24-27)16(22-9-23-17)25-26-18(28)13-5-4-11(20)7-15(13)21/h1-9H,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPRROAMVNAKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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